1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole structure. The specific synthetic route for this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent, resulting in good yields .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives, where the indole ring can be functionalized at various positions using reagents like halogens, sulfonyl chlorides, or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may be used in the development of new therapeutic agents.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable indole core
Mechanism of Action
The mechanism of action of 1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact mechanism depends on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester can be compared with other similar indole derivatives, such as:
1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(phenylmethyl) ester: This compound has a similar structure but with a phenylmethyl group instead of a tert-butyl group, leading to different chemical and biological properties.
1H-Indole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 6-(phenylmethyl) ester: This derivative has an additional phenylmethyl group, which may enhance its biological activity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H16NO4- |
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Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
QAODAHHBCGSYTN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
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